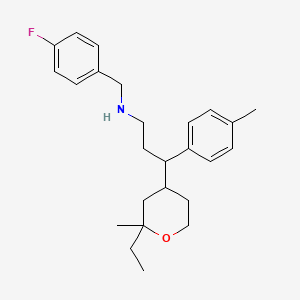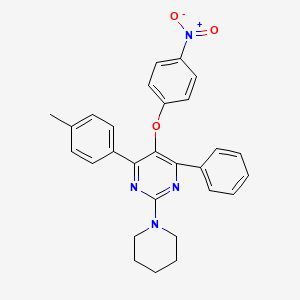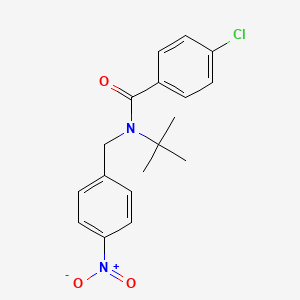![molecular formula C16H27N3 B5217585 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound is known for its potent psychoactive effects, which are mediated through the endocannabinoid system in the human body. CP-55940 has been studied for its potential in treating various medical conditions, including chronic pain, anxiety, and neurodegenerative disorders.
Mécanisme D'action
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine acts on the endocannabinoid system in the human body, which is responsible for regulating various physiological processes, including pain sensation, mood, and appetite. 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. By activating these receptors, 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of pain, mood, and other physiological processes.
Biochemical and Physiological Effects:
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been shown to have anxiolytic effects, reducing anxiety and stress in animal models. Additionally, 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been shown to have neuroprotective effects, protecting against neuronal damage and degeneration in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise modulation of the endocannabinoid system, which can be useful in studying the physiological and biochemical effects of this system. However, one limitation of using 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in lab experiments is its psychoactive effects, which can complicate the interpretation of results and make it difficult to study the effects of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in isolation from its psychoactive effects.
Orientations Futures
There are several future directions for research on 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine. One area of research is the development of novel analogs of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in various medical fields, including chronic pain, anxiety disorders, and neurodegenerative disorders. Additionally, further research is needed to better understand the molecular and cellular mechanisms underlying the effects of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine on the endocannabinoid system and its interactions with other neurotransmitter systems in the brain.
Méthodes De Synthèse
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine is synthesized through a complex chemical process that involves several steps. The initial step involves the reaction of 2-chloropyridine with 1,5-cyclopentadiene in the presence of a catalyst. This reaction results in the formation of 2-(cyclopent-1-en-1-yl)pyridine. The next step involves the conversion of this compound to 2-(cyclopent-1-en-1-yl)pyridine-3-amine through a series of chemical reactions. Finally, the amine group is substituted with a methyl group to form 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine.
Applications De Recherche Scientifique
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been studied for its potential in treating anxiety disorders, such as post-traumatic stress disorder (PTSD) and social anxiety disorder (SAD). It has also been studied for its potential in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(cyclopentylmethylamino)methyl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-3-19(4-2)16-15(10-7-11-18-16)13-17-12-14-8-5-6-9-14/h7,10-11,14,17H,3-6,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRVYCMTURKTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(cyclopentylmethylamino)methyl]-N,N-diethylpyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)

![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)